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Compound of Interest

Compound Name: Fraxiresinol

Cat. No.: B13069351

Get Quote

Executive Summary & Chemical Identity
Fraxiresinol (often synonymous with or a stereoisomer of 1-hydroxypinoresinol) is a bioactive

lignan belonging to the furofuran class. It is predominantly isolated from Fraxinus species (e.g.,

F. excelsior, F. mandshurica) and exhibits significant anti-inflammatory and antioxidant

properties.

From a spectroscopic standpoint, Fraxiresinol is defined by its 3,7-dioxabicyclo[3.3.0]octane

core.[1] The critical structural differentiator from its parent compound, pinoresinol, is the

presence of a tertiary hydroxyl group at the benzylic bridgehead position (C-1 by IUPAC or C-7

by lignan numbering). This hemiacetal functionality dramatically alters the NMR profile and

fragmentation behavior compared to non-hydroxylated lignans.
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Feature Specification

Chemical Name (+)-1-Hydroxypinoresinol

Molecular Formula

Molecular Weight 374.39 g/mol

Class Furofuran Lignan (7,9':7',9-diepoxylignan)

Key Moiety Hemiacetal bridgehead (C-1/C-7)

Structural Elucidation Strategy
The characterization of Fraxiresinol requires a logic-gated approach. The presence of the

hemiacetal group creates specific spectral anomalies that must be validated to distinguish it

from epimers (e.g., 1-epi-hydroxypinoresinol) or glycosides.

logical-workflow
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Crude Extract (Fraxinus sp.)

1. Mass Spectrometry (ESI-MS)
Target: m/z 374 [M]+

MW Determination

2. IR Spectroscopy
Target: 3400 cm-1 (OH)

Func. Group Check

3. 1D NMR (1H, 13C)
Identify Hemiacetal C (~95-100 ppm)

Backbone Assign

4. 2D NMR (HMBC/NOESY)
Establish Connectivity & Stereochem

Stereo-config

Final Structure: Fraxiresinol

Confirm

Click to download full resolution via product page

Figure 1: Step-wise spectroscopic workflow for the identification of Fraxiresinol.

Mass Spectrometry (MS) Profiling
Mass spectrometry provides the first checkpoint for molecular weight and fragmentation

patterns characteristic of furofuran lignans.
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Ionization & Molecular Ion[3][4][5][6][7][8]
ESI-MS (Positive Mode): typically yields the sodium adduct

at

397.

ESI-MS (Negative Mode): yields the deprotonated molecular ion

at

373.

High-Resolution MS (HR-MS): Required to confirm the elemental composition

.

Fragmentation Pathways (MS/MS)
The fragmentation of Fraxiresinol is dominated by the instability of the hemiacetal ring and the

loss of water.

Loss of Water (

): The tertiary hydroxyl group at C-1 is labile. A neutral loss of 18 Da (

374

356) is a primary diagnostic event.

Furan Ring Cleavage: Subsequent fragmentation involves the rupture of the furofuran

skeleton, often generating fragments corresponding to the guaiacyl (methoxy-phenol)

moieties (

137 or 151).

Infrared Spectroscopy (IR)
IR data is supportive but not definitive.[2] It confirms the oxygenation pattern.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b13069351/docs?utm_src=pdf-body#technical-deep-dive-spectroscopic-characterization-of-fraxiresinol
https://www.quora.com/How-do-I-figure-out-a-compound-from-an-NMR-spectra-a-mass-spectra-and-an-IR-spectra
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13069351?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydroxyl Group (-OH): A broad, intense band at 3350–3450 cm

. This accounts for both the phenolic hydroxyls and the aliphatic bridgehead hydroxyl.

Aromatic Ring: Sharp bands at 1600, 1515, and 1450 cm

characteristic of the guaiacyl rings.

Ether Linkages (C-O-C): Strong absorptions at 1030–1260 cm

, corresponding to the methoxy groups and the cyclic ether backbone.

Nuclear Magnetic Resonance (NMR)
This is the definitive method for identification. The data below assumes a solvent of CD

OD or CDCl

. Note that chemical shifts may vary slightly (

0.5 ppm) depending on concentration and solvent.

H NMR (Proton)
The key distinction from pinoresinol is the loss of symmetry. Pinoresinol has a

axis of symmetry; Fraxiresinol does not, due to the C-1 hydroxylation.
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Position (Lignan
Numbering) (ppm) Multiplicity Interpretation

Ar-H (2, 2') 6.95 - 7.05
d,

Hz

Aromatic meta

protons

Ar-H (5, 5') 6.75 - 6.80
d,

Hz

Aromatic ortho

protons

Ar-H (6, 6') 6.80 - 6.90 dd Aromatic para protons

H-7 (Bridgehead) Absent - Replaced by -OH

H-7' (Benzylic) 4.70 - 4.80
d,

Hz
Benzylic ether proton

H-8 (Bridge) 3.10 - 3.20 m Methine bridge

H-8' (Bridge) 2.50 - 2.80 m Methine bridge

H-9 / 9' 3.80 - 4.20 m (complex)
Methylene ether

protons

-OCH 3.85 - 3.88 s (6H) Methoxy groups

C NMR (Carbon)
The diagnostic signal is the quaternary carbon at ~95-100 ppm. In unsubstituted pinoresinol,

this position (C-7) appears as a methine at ~85 ppm. The downfield shift confirms the

hemiacetal.
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Position (ppm) Type Notes

C-1 (or C-7) 95.0 - 102.0 C-O (Quat)
Hemiacetal

(Diagnostic)

C-7' 84.0 - 86.0 CH Benzylic ether

C-8 58.0 - 60.0 CH Bridge methine

C-8' 50.0 - 54.0 CH Bridge methine

C-9 70.0 - 72.0 CH Ether methylene

C-9' 68.0 - 70.0 CH Ether methylene

Ar-C (O-substituted) 145.0 - 148.0 C C-3, C-3', C-4, C-4'

-OCH 56.0 CH Methoxy

2D NMR Correlations (HMBC & NOESY)
To confirm the stereochemistry (relative configuration of the OH group):

HMBC: Look for correlations from the hydroxyl proton (if visible in DMSO-d6) or H-8 to the

quaternary C-1 (C-7).

NOESY: Crucial for distinguishing Fraxiresinol from its epimer.

Fraxiresinol: Typically shows NOE correlations indicative of a cis-fused ring system or

specific H-8/H-8' relationships that match the (+)-1-hydroxypinoresinol configuration.

Logic: If H-7' correlates strongly with H-9' but not H-9, it helps establish the pucker of the

furofuran rings.

Diagram: HMBC Connectivity Logic
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C-1 (Quaternary)
~100 ppm

H-8
Methine 2J/3J Correlation

H-9
Methylene

3J Correlation

Ar-H (2,6)

3J (from Ring A)

Click to download full resolution via product page

Figure 2: Key HMBC correlations confirming the position of the quaternary hemiacetal carbon.

Experimental Protocol: Isolation & Analysis
To ensure reproducibility, the following protocol is recommended for extracting Fraxiresinol
from Fraxinus bark or leaves.

Extraction:

Macerate dried Fraxinus bark (1 kg) in 70% Ethanol (5 L) for 72 hours at room

temperature.

Filter and concentrate under reduced pressure (

C) to obtain the crude extract.

Partitioning:

Suspend crude extract in water.

Partition sequentially with n-hexane (remove lipids), EtOAc (target fraction), and n-butanol.

Collect the Ethyl Acetate (EtOAc) fraction.
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Purification (Chromatography):

Stationary Phase: Silica gel 60 (230-400 mesh).

Mobile Phase: Gradient of CHCl

:MeOH (starting 100:0

90:10).

TLC Monitoring: Use Vanillin-H

SO

reagent. Fraxiresinol typically stains pink/purple upon heating.

Final Polish (HPLC):

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

m).

Solvent: Acetonitrile/Water (gradient).

Detection: UV at 280 nm.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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